5-[Ethyl(benzylamino)]-1-phenyltetrazole
Description
5-[Ethyl(benzylamino)]-1-phenyltetrazole is a tetrazole derivative featuring a 1-phenyl group at position 1 and a substituted ethyl(benzylamino) moiety at position 3. Tetrazoles are nitrogen-rich heterocycles known for their stability and diverse applications in medicinal chemistry, agrochemicals, and materials science . The ethyl(benzylamino) group introduces both lipophilic and hydrogen-bonding capabilities, which may influence solubility, bioavailability, and intermolecular interactions.
Properties
CAS No. |
66907-77-5 |
|---|---|
Molecular Formula |
C16H17N5 |
Molecular Weight |
279.34 g/mol |
IUPAC Name |
N-benzyl-N-ethyl-1-phenyltetrazol-5-amine |
InChI |
InChI=1S/C16H17N5/c1-2-20(13-14-9-5-3-6-10-14)16-17-18-19-21(16)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 |
InChI Key |
ZXYSXGVHVNFIOX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Green Catalytic Synthesis of 5-Phenyltetrazole
A patented method (CN105481786A) describes a green catalytic process for synthesizing 5-phenyltetrazole, which is the core structure of the target compound. The procedure involves:
- Reacting benzonitrile with sodium azide in a molar ratio of 1:1 to 1:1.5.
- Adding a catalyst such as acidic attapulgite or acidic ion exchange resin (5–50% by weight relative to benzonitrile).
- Using solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), alcohols, acetic acid, toluene, benzene, or methyl-2-pyrrolidone.
- Heating the mixture at 60–180 °C under mechanical stirring for 1–48 hours.
- Post-reaction workup includes cooling, filtration to recover the catalyst, vacuum distillation to recover solvent, acidification (pH 2–3) with 10% hydrochloric acid, precipitation, filtration, washing, recrystallization, and drying.
This method yields up to 88% of 5-phenyltetrazole and emphasizes environmental friendliness, catalyst recovery, and cost-effectiveness suitable for industrial scale (Table 1).
| Step | Conditions/Details | Outcome/Notes |
|---|---|---|
| Reactants | Benzonitrile : Sodium azide = 1:1–1:1.5 | Efficient azide addition |
| Catalyst | Acidic attapulgite or ion exchange resin (5–50%) | Recyclable catalyst |
| Solvent | DMF, DMSO, alcohols, acetic acid, etc. | Solvent recovery by vacuum distillation |
| Temperature | 60–180 °C | Reaction time 1–48 h |
| Workup | Acidify to pH 2–3, filtration, recrystallization | High purity product |
| Yield | Up to 88% | Industrial applicability |
Alternative Synthesis via Sodium Azide and Ammonium Chloride in DMF
Another method involves reacting cyanophenyl compounds with sodium azide and ammonium chloride in anhydrous DMF at 110 °C, followed by ethanol refining and drying. This approach shortens reaction time and allows solvent recovery but uses more reagents, increasing cost.
Related Synthetic Strategies from Patents and Literature
Metalation and Substitution of 5-Alkyltetrazoles
Summary Table of Preparation Methods
| Method | Key Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Green catalytic synthesis of 5-phenyltetrazole | Benzonitrile, sodium azide, catalyst | 60–180 °C, 1–48 h, acidic workup | Up to 88 | Environmentally friendly, catalyst recyclable |
| Sodium azide + ammonium chloride in DMF | Cyanophenyl, sodium azide, NH4Cl | 110 °C, ethanol refining | Not specified | Shorter reaction, higher reagent use |
| Sulfinyl/sulfonyl cyanide + azide (US4526978A) | Sulfinyl/sulfonyl cyanide, azide | Stepwise reaction | Not specified | For thiol-substituted tetrazoles |
| Metalation-substitution of 5-alkyltetrazoles | 5-Alkyltetrazoles, metalating agent | Batch/flow, electrophilic trapping | Up to 97 | High productivity, suitable for flow chemistry |
Research Outcomes and Practical Considerations
- The green catalytic method offers a balance of high yield, environmental safety, and scalability, making it the preferred industrial approach for synthesizing the 5-phenyltetrazole core.
- Introduction of the ethyl(benzylamino) group likely requires subsequent amination or substitution steps, possibly involving metalation strategies or amide intermediates.
- Continuous flow metalation-substitution techniques provide a promising avenue for efficient functionalization with high yields and productivity.
- Reaction conditions such as solvent choice, temperature, catalyst type, and pH control critically affect yield and purity.
- Catalyst recovery and solvent recycling are important for cost reduction and environmental impact mitigation.
Chemical Reactions Analysis
Types of Reactions
5-[Ethyl(benzylamino)]-1-phenyltetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted tetrazoles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted tetrazoles with various functional groups.
Scientific Research Applications
5-[Ethyl(benzylamino)]-1-phenyltetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[Ethyl(benzylamino)]-1-phenyltetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The tetrazole ring is known to mimic the structure of certain biological molecules, allowing it to interact with various pathways in the body .
Comparison with Similar Compounds
Comparison with Sulfonyl-Functionalized 1-Phenyltetrazole Derivatives
Several 1-phenyltetrazole derivatives with sulfonyl substituents at position 5 have been synthesized and characterized (). Key comparisons include:
Table 1: Physical and Spectral Data of Sulfonyl-Substituted 1-Phenyltetrazoles
| Compound | Substituent | Melting Point (°C) | ¹H-NMR Key Signals (CDCl₃) | Mass (m/z) | Yield (%) |
|---|---|---|---|---|---|
| 5-(Phenethylsulfonyl)-1-phenyltetrazole (8b) | Phenethylsulfonyl | 90–92 | δ 3.27 (m, 2H), 4.01 (m, 2H), 7.25–7.34 (m, 5H) | 315 [M+H]⁺ | 68.3 |
| 5-(4-Methoxyphenethylsulfonyl)-1-phenyltetrazole (8c) | 4-Methoxyphenethylsulfonyl | 99–101 | δ 3.21 (m, 2H), 3.80 (s, 3H), 6.86 (d, J=8.4 Hz) | 344 [M]⁺ | 67.3 |
| 5-(4-Chlorophenethylsulfonyl)-1-phenyltetrazole (8h) | 4-Chlorophenethylsulfonyl | 95–97 | δ 3.26 (m, 2H), 7.19–7.33 (m, 4H) | 349 [M]⁺ | 74.5 |
Key Differences:
- Solubility: Sulfonyl derivatives exhibit higher polarity (e.g., 8c with methoxy group: δ 3.80 ppm for OCH₃) compared to the lipophilic ethyl(benzylamino) group, which may reduce aqueous solubility.
- Synthesis Yields: Sulfonyl derivatives are synthesized via Mitsunobu reactions followed by oxidation, with yields ranging from 67–75% .
Comparison with Benzoxazole-Linked Tetrazole Derivatives
describes ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate derivatives. While structurally distinct, these compounds highlight the impact of fused heterocycles on biological activity:
Comparison with Aminophenyltetrazole Derivatives
references 1-amino-5-phenyl-1H-tetrazole, a simpler analog with an amino group at position 1:
Table 3: Structural and Functional Contrasts
| Property | 1-Amino-5-phenyl-1H-tetrazole | 5-[Ethyl(benzylamino)]-1-phenyltetrazole |
|---|---|---|
| Substituent | -NH₂ at position 1 | -NH(CH₂C₆H₅)CH₂CH₃ at position 5 |
| Polarity | High (due to -NH₂) | Moderate (bulky benzyl group) |
| Bioavailability | Likely higher aqueous solubility | Enhanced membrane permeability |
Key Differences:
- Stability: Amino groups are prone to oxidation, whereas the ethyl(benzylamino) group may offer improved metabolic stability.
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